Cas no 3108-34-7 (4,4,4-Trifluoro-1-phenylbut-2-en-1-one)
3108-34-7 structure
Product Name:4,4,4-Trifluoro-1-phenylbut-2-en-1-one
Numero CAS:3108-34-7
MF:C10H7F3O
MW:200.157193422318
MDL:MFCD07779796
CID:94438
PubChem ID:10888917
Update Time:2025-06-27
4,4,4-Trifluoro-1-phenylbut-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4,4-Trifluoro-1-phenylbut-2-en-1-one
- (E)-4,4,4-TRIFLUORO-1-PHENYL-BUT-2-EN-1-ONE
- 4,4,4-TRIFLUORO-1-PHENYLBUT-2-(E)-ENE-1-ONE
- (E)-1,1,1-Trifluoro-4-phenyl-but-2-ene-4-one
- (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one
- (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one
- 1-phenyl-4,4,4-trifluoro-2-buten-1-one
- 4,4,4-trifluoro-1-oxo-1-phenyl-2-butene
- 4,4,4-Trifluoro-1-phenyl-2-buten-1-one
- trans-1-benzoyl-2-(trifluoromethyl)ethylene
- MFCD07779796
- 2-Buten-1-one, 4,4,4-trifluoro-1-phenyl-
- (2E)-4,4,4-TRIFLUORO-1-PHENYLBUT-2-EN-1-ONE
- 3108-34-7
- VJLGQFKEZZRPDE-VOTSOKGWSA-N
- AKOS015891382
- J-501975
- DIOXOPROMETHAZINEHCL
-
- MDL: MFCD07779796
- Inchi: 1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-7H/b7-6+
- Chiave InChI: VJLGQFKEZZRPDE-VOTSOKGWSA-N
- Sorrisi: FC(/C=C/C(C1C=CC=CC=1)=O)(F)F
Proprietà calcolate
- Massa esatta: 200.04500
- Massa monoisotopica: 200.04489933g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- PSA: 17.07000
- LogP: 2.98780
4,4,4-Trifluoro-1-phenylbut-2-en-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122188-1g |
4,4,4-Trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM192675-1g |
(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95% | 1g |
$408 | 2021-08-05 | |
| abcr | AB546767-1 g |
(E)-4,4,4-Trifluoro-1-phenyl-but-2-en-1-one; . |
3108-34-7 | 1g |
€427.10 | 2023-04-13 | ||
| Chemenu | CM192675-1g |
(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95% | 1g |
$*** | 2023-03-29 | |
| abcr | AB546767-1g |
(E)-4,4,4-Trifluoro-1-phenyl-but-2-en-1-one; . |
3108-34-7 | 1g |
€266.90 | 2025-02-16 | ||
| A2B Chem LLC | AB42463-1g |
2-Buten-1-one, 4,4,4-trifluoro-1-phenyl- |
3108-34-7 | 1g |
$274.00 | 2024-04-20 | ||
| A2B Chem LLC | AB42463-500mg |
2-Buten-1-one, 4,4,4-trifluoro-1-phenyl- |
3108-34-7 | 500mg |
$201.00 | 2024-04-20 | ||
| A2B Chem LLC | AB42463-2.5g |
2-Buten-1-one, 4,4,4-trifluoro-1-phenyl- |
3108-34-7 | 2.5g |
$461.00 | 2024-04-20 | ||
| Ambeed | A542392-5g |
4,4,4-Trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95+% | 5g |
$813.0 | 2024-08-03 | |
| Crysdot LLC | CD12084989-1g |
4,4,4-Trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95+% | 1g |
$432 | 2024-07-24 |
4,4,4-Trifluoro-1-phenylbut-2-en-1-one Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
3108-34-7 (4,4,4-Trifluoro-1-phenylbut-2-en-1-one) Prodotti correlati
- 35443-84-6( )
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- 574734-22-8(2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-)
- 100482-67-5(2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-)
- 35443-93-7(2-Buten-1-one,4,4,4-trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)-)
- 35444-05-4(4,4,4-trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one)
- 35444-12-3( )
- 35443-92-6(2-Buten-1-one,4,4,4-trifluoro-1-(4-methylphenyl)-3-(trifluoromethyl)-)
- 35444-07-6( )
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